

Application Note: Chiral Chromatographic Separation of Linezolid and (R)-Linezolid-d3

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Compound of Interest

Compound Name: (R)-Linezolid-d3

Cat. No.: B196450

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Abstract

This application note details a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Linezolid and its deuterated R-enantiomer, **(R)-Linezolid-d3**. Linezolid, an oxazolidinone antibiotic, is administered as the pure (S)-enantiomer. The (R)-enantiomer is considered a chiral impurity and its monitoring is crucial for quality control. **(R)-Linezolid-d3** can be utilized as an internal standard in bioanalytical studies. This method employs a chiral stationary phase to achieve baseline separation, enabling accurate quantification of the (R)-enantiomer in bulk drug substances. The protocol has been validated for its specificity, linearity, accuracy, and precision.

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE).[1][2] The therapeutic efficacy of Linezolid is attributed to the (S)-enantiomer. The (R)-enantiomer, a potential chiral impurity from the manufacturing process, does not contribute to the therapeutic effect and must be controlled within specified limits. Consequently, a reliable and validated analytical method for the enantiomeric separation and quantification of the (R)-enantiomer is essential for ensuring the quality and safety of Linezolid.[3]

This application note describes a chiral reversed-phase HPLC method that effectively separates Linezolid from its (R)-enantiomer. The use of a deuterated internal standard, such as

(R)-Linezolid-d3, is common in LC-MS/MS bioanalytical methods for pharmacokinetic studies due to its similar chemical and physical properties to the analyte, with the key difference being its mass.^{[4][5]} While this note focuses on UV detection, the described chromatographic separation is also suitable for mass spectrometry (MS) detection, where **(R)-Linezolid-d3** would serve as an excellent internal standard for the quantification of the (R)-Linezolid impurity.

Experimental Protocol

Instrumentation and Materials

- HPLC System: A standard HPLC system with a UV detector is required.
- Chromatography Data System (CDS): For data acquisition and processing.
- Analytical Column: Chiralcel OJ-RH (dimensions not specified in the search results, but typically 250 mm x 4.6 mm, 5 μ m).^{[3][6][7][8]}
- Reagents:
 - Linezolid reference standard
 - (R)-Linezolid reference standard (or a racemic mixture)
 - **(R)-Linezolid-d3** (if used as an internal standard)
 - Di-sodium hydrogen phosphate
 - Acetonitrile (HPLC grade)
 - Orthophosphoric acid (for pH adjustment)
 - Water (HPLC grade)

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

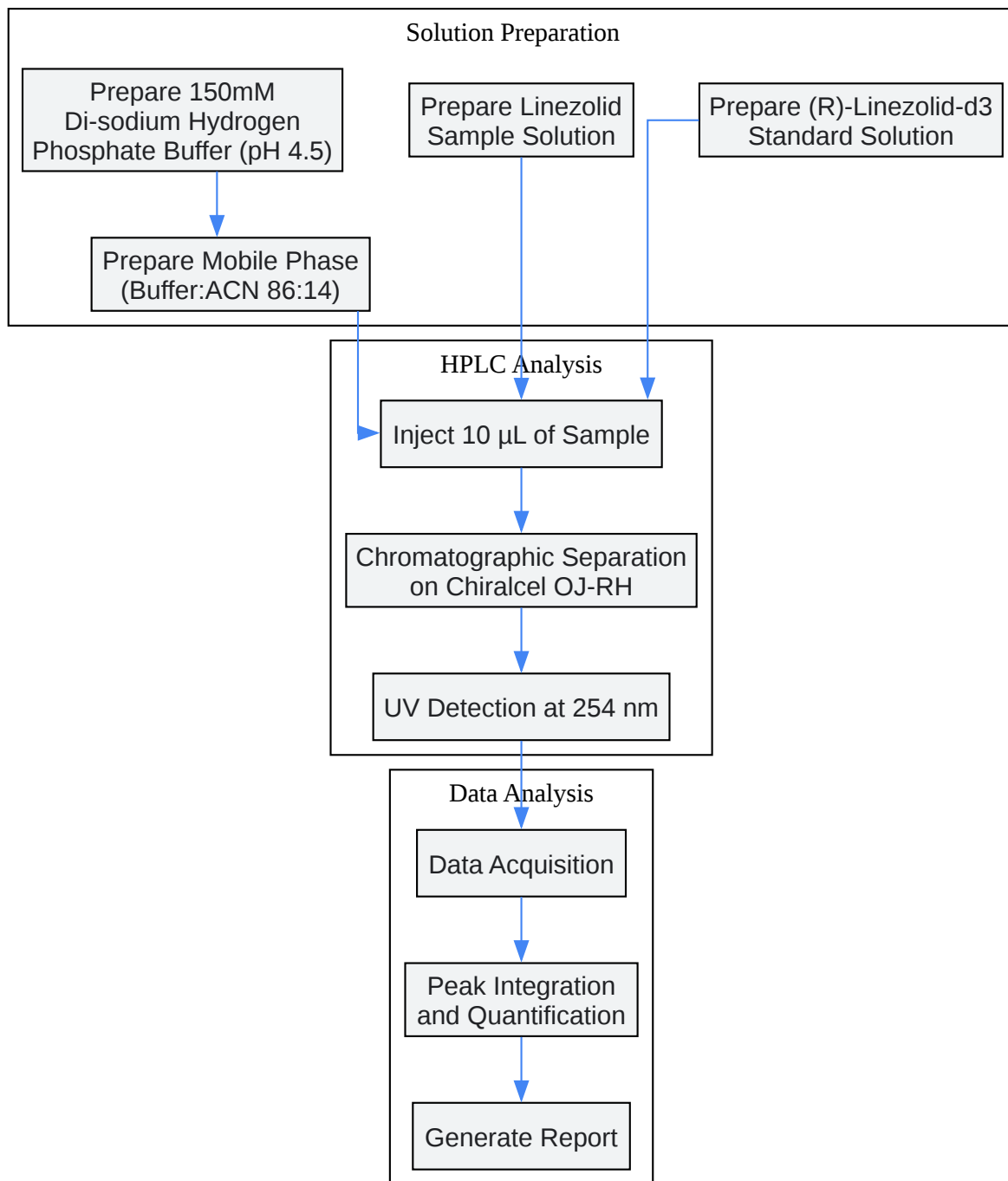
Parameter	Condition
Stationary Phase	Chiralcel OJ-RH column[3][6][7][8]
Mobile Phase	150mM Di-sodium hydrogen phosphate buffer (pH 4.5) : Acetonitrile (86:14, v/v)[3][6][7][8]
Flow Rate	1.0 mL/min (Assumed typical flow rate, not specified in search results)
Injection Volume	10 µL[3][6][7][8]
Column Temperature	Ambient (Assumed, not specified)
Detection	UV at 254 nm[7]

Preparation of Solutions

- Buffer Preparation (150mM Di-sodium hydrogen phosphate, pH 4.5): Dissolve an appropriate amount of di-sodium hydrogen phosphate in HPLC grade water to make a 150mM solution. Adjust the pH to 4.5 using orthophosphoric acid.
- Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 86:14 (v/v). Filter and degas the mobile phase before use.
- Sample Solution Preparation: Accurately weigh and dissolve the Linezolid bulk drug sample in the mobile phase to achieve a desired concentration (e.g., 1 mg/mL).
- (R)-Enantiomer and **(R)-Linezolid-d3** Spiking Solution: Prepare stock solutions of (R)-Linezolid and **(R)-Linezolid-d3** in the mobile phase. These can be used to spike the sample solution for validation purposes or to prepare calibration standards. For method development, a racemic mixture solution of 3 µg/mL can be used.[3]

Experimental Workflow

The overall workflow for the analysis is depicted in the diagram below.



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Caption: Workflow for the chiral separation of Linezolid and **(R)-Linezolid-d3**.

Results and Discussion

The developed chiral HPLC method successfully separates Linezolid from its (R)-enantiomer. Under the optimized conditions, the typical retention times for Linezolid and the (R)-enantiomer are approximately 19.5 minutes and 21.7 minutes, respectively.[3] The chromatographic resolution between the two enantiomers was found to be 2.0, indicating baseline separation.[3][6][7][8] **(R)-Linezolid-d3**, being structurally identical to (R)-Linezolid with the exception of deuterium atoms, is expected to have a very similar retention time to (R)-Linezolid under these conditions.

Method Validation Summary

The method was validated to demonstrate its suitability for the intended purpose.

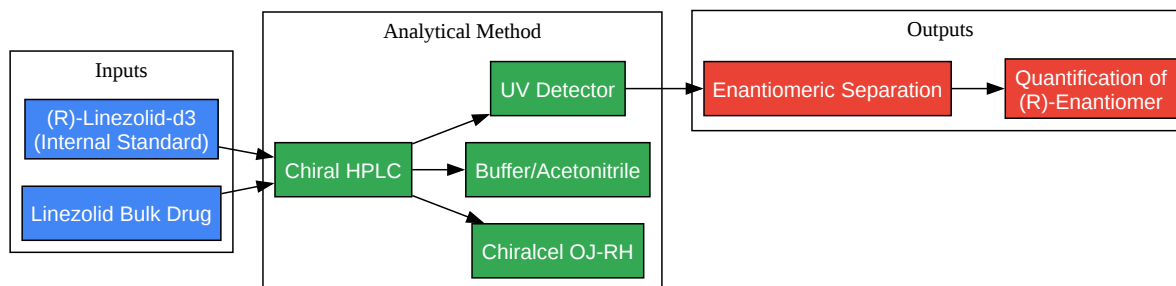
- **Specificity:** The method is specific for the separation of the (S) and (R) enantiomers of Linezolid. No interference was observed from excipients in formulated products.
- **Linearity:** The method demonstrated good linearity for the (R)-enantiomer over a specified concentration range.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The LOD and LOQ for the (R)-enantiomer were determined to be 94 ng/mL and 375 ng/mL, respectively, for a 10 µL injection volume.[3][6][7][8]
- **Accuracy:** The percentage recovery of the (R)-enantiomer from spiked bulk drug samples ranged from 98.9% to 102.9%.[3][6][7][8]
- **Precision:** The method was found to be precise with low relative standard deviation (RSD) for replicate injections.
- **Robustness:** The method proved to be robust with minor, deliberate changes in chromatographic parameters.
- **Stability:** The Linezolid sample solution and the mobile phase were found to be stable for at least 48 hours.[3][6][7][8]

Quantitative Data Summary

Parameter	Linezolid ((S)-enantiomer)	(R)-enantiomer / (R)-Linezolid-d3
Retention Time (min)	~19.5[3]	~21.7[3]
Resolution (Rs)	\multicolumn{2}{c}{2.0[3][6][7][8]}	
LOD (ng/mL)	Not Applicable	94[3][6][7][8]
LOQ (ng/mL)	Not Applicable	375[3][6][7][8]
Recovery (%)	Not Applicable	98.9 - 102.9[3][6][7][8]

Logical Relationship Diagram

The following diagram illustrates the relationship between the analytical components and the desired outcome of the method.



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